2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline
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Overview
Description
2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline: is a heterocyclic compound that combines the structural features of pyridine and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
The compound 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a derivative of quinoline, which is known to have a wide spectrum of biological activity . It has been found to serve as an antagonist of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Mode of Action
For instance, as an inhibitor of kinases and phosphodiesterases, it may interfere with the phosphorylation of proteins and the breakdown of cyclic nucleotides, respectively . These interactions can lead to alterations in signal transduction pathways, potentially influencing cell behavior.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it may impact the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Similarly, by inhibiting phosphodiesterases, it could influence the cAMP and cGMP signaling pathways, which regulate a variety of cellular functions, including metabolism, gene expression, and apoptosis .
Pharmacokinetics
Its metabolism could also affect its activity and toxicity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, by inhibiting kinases, it could potentially suppress cell proliferation, leading to anti-tumor effects . Similarly, by inhibiting phosphodiesterases, it could increase the levels of cyclic nucleotides, potentially leading to effects such as vasodilation or bronchodilation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, to which this compound is related, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods involve the use of nano ZnO as a catalyst under solvent-free conditions or ionic liquids under ultrasound at room temperature .
Industrial Production Methods: Industrial production of this compound may leverage green chemistry principles, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
Chemistry: 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is used as a building block in the synthesis of more complex molecules with potential biological activities .
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can lead to the development of new therapeutic agents .
Medicine: Due to its potential anticancer, antimicrobial, and antiviral properties, this compound is investigated for use in drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Comparison with Similar Compounds
Quinolines: These compounds share the quinoline core structure and exhibit similar biological activities.
Quinolones: These compounds are known for their antibacterial properties and are structurally related to quinolines.
Pyridines: These compounds share the pyridine core structure and are widely used in medicinal chemistry.
Uniqueness: 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is unique due to its combined pyridine and quinoline structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a versatile compound in drug development .
Properties
IUPAC Name |
2-pyridin-4-yl-1H-pyrrolo[3,2-h]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCRDCQYASIAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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